

The In Vivo Metabolic Fate of Luteolin-6-C-glucoside: A Technical Guide

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Compound of Interest

Compound Name: *Luteolin-6-C-glucoside*

Cat. No.: *B1252995*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin-6-C-glucoside, a naturally occurring flavone C-glycoside also known as isoorientin, has garnered significant scientific interest for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and metabolic regulatory properties.[1][2] The therapeutic potential of this compound is intrinsically linked to its metabolic journey within a biological system. Unlike their O-glycoside counterparts, C-glycosides like isoorientin exhibit enhanced stability against enzymatic and acid hydrolysis due to the robust carbon-carbon bond between the sugar moiety and the aglycone.[3] This guide provides a comprehensive overview of the in vivo metabolism of **Luteolin-6-C-glucoside**, consolidating quantitative data, detailing experimental methodologies, and visualizing metabolic and signaling pathways to support further research and drug development endeavors.

Metabolic Pathways of Luteolin-6-C-glucoside

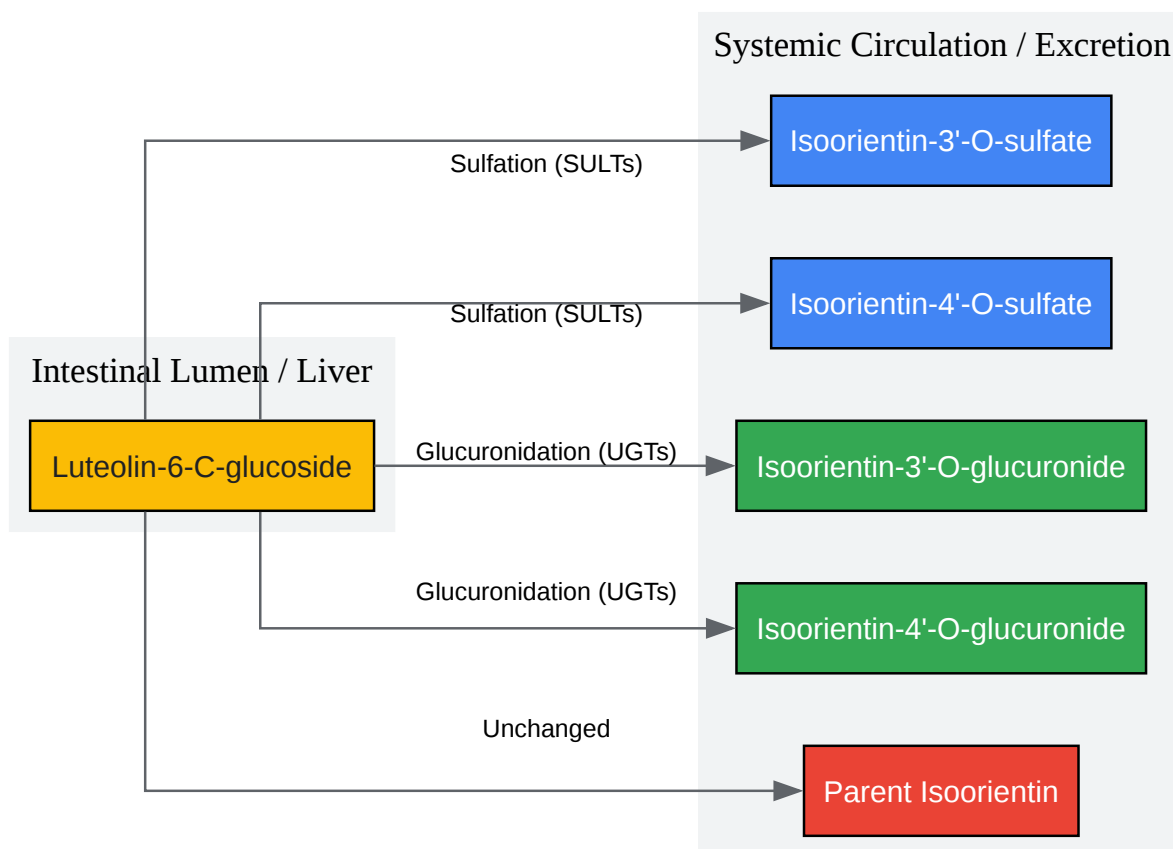
The in vivo metabolism of **Luteolin-6-C-glucoside** is a multi-step process primarily involving phase II conjugation reactions. Following oral administration, isoorientin undergoes extensive first-pass metabolism.[4] The primary metabolic transformations identified are sulfation and glucuronidation.

In studies conducted on Sprague-Dawley rats, the principal metabolite detected in plasma following oral administration is an O-sulfate conjugate, specifically isoorientin 3'- or 4'-O-sulfate.

[4] This suggests that sulfation is a major metabolic pathway for isoorientin in rats. In addition to the parent compound, three other metabolites have been detected in the urine and feces of rats.[4]

In vitro studies using human liver microsomes (HLM) and human S9 fractions have demonstrated that mono-glycosylic flavones, including isoorientin, are metabolized into monoglucuronides.[5] This indicates that glucuronidation is also a significant metabolic route. Specifically, isoorientin-3'-O-glucuronide and isoorientin-4'-O-glucuronide have been identified. [5] Some in vitro evidence from Caco-2 cell models suggests the possibility of C-C bond cleavage, leading to the formation of luteolin (the aglycone) and its subsequent metabolites, though this is considered a minor pathway.[3]

The following diagram illustrates the primary metabolic pathways of **Luteolin-6-C-glucoside**.



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Primary metabolic pathways of **Luteolin-6-C-glucoside** (isoorientin).

Quantitative Pharmacokinetic Data

Pharmacokinetic studies in Sprague-Dawley rats have provided valuable quantitative data on the absorption, distribution, metabolism, and excretion of **Luteolin-6-C-glucoside**. A key finding is its low oral bioavailability, which is attributed to poor aqueous solubility and significant first-pass metabolism.[4] The plasma concentration of its sulfate metabolite can be used as a biomarker for isoorientin intake.[4]

Table 1: Pharmacokinetic Parameters of Isoorientin in Rats After Intravenous (i.v.) Administration[4]

Parameter	5 mg/kg Dose (Mean ± SD)	10 mg/kg Dose (Mean ± SD)	15 mg/kg Dose (Mean ± SD)
t _{1/2} (h)	1.67 ± 1.32	1.83 ± 0.65	2.07 ± 0.50
AUC(0-t) (µg·h/mL)	1.89 ± 0.54	3.75 ± 0.98	5.98 ± 1.25
AUC(0-∞) (µg·h/mL)	1.93 ± 0.55	3.84 ± 0.99	6.12 ± 1.27
V _z (L/kg)	1.85 ± 0.43	1.79 ± 0.39	1.95 ± 0.37
CL (L/h/kg)	2.65 ± 0.75	2.66 ± 0.68	2.49 ± 0.52

Table 2: Pharmacokinetic Parameters of Isoorientin and its Metabolite M1 (Isoorientin 3'- or 4'-O-sulfate) in Rats After Oral (p.o.) Administration (150 mg/kg)[4]

Parameter	Isoorientin (Mean ± SD)	M1 (Mean ± SD)
T _{max} (h)	0.25 ± 0.00	0.33 ± 0.14
C _{max} (µg/mL)	0.04 ± 0.01	0.21 ± 0.09
t _{1/2} (h)	1.89 ± 0.58	2.15 ± 0.43
AUC(0-t) (µg·h/mL)	0.08 ± 0.01	0.53 ± 0.21
AUC(0-∞) (µg·h/mL)	0.09 ± 0.02	0.58 ± 0.23
Oral Bioavailability (F)	8.98 ± 1.07 %	-

Table 3: Excretion of Isoorientin in Rats within 72 hours After Oral Administration (150 mg/kg)[4]

Excretion Route	Percentage of Dose Recovered (Mean \pm SD)
Urine	6.0 \pm 1.2 %
Feces	45.0 \pm 5.5 %

Experimental Protocols

The following protocols are based on methodologies employed in pharmacokinetic studies of isoorientin in rats.[4][6]

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of **Luteolin-6-C-glucoside** and its metabolites after intravenous and oral administration.

Materials:

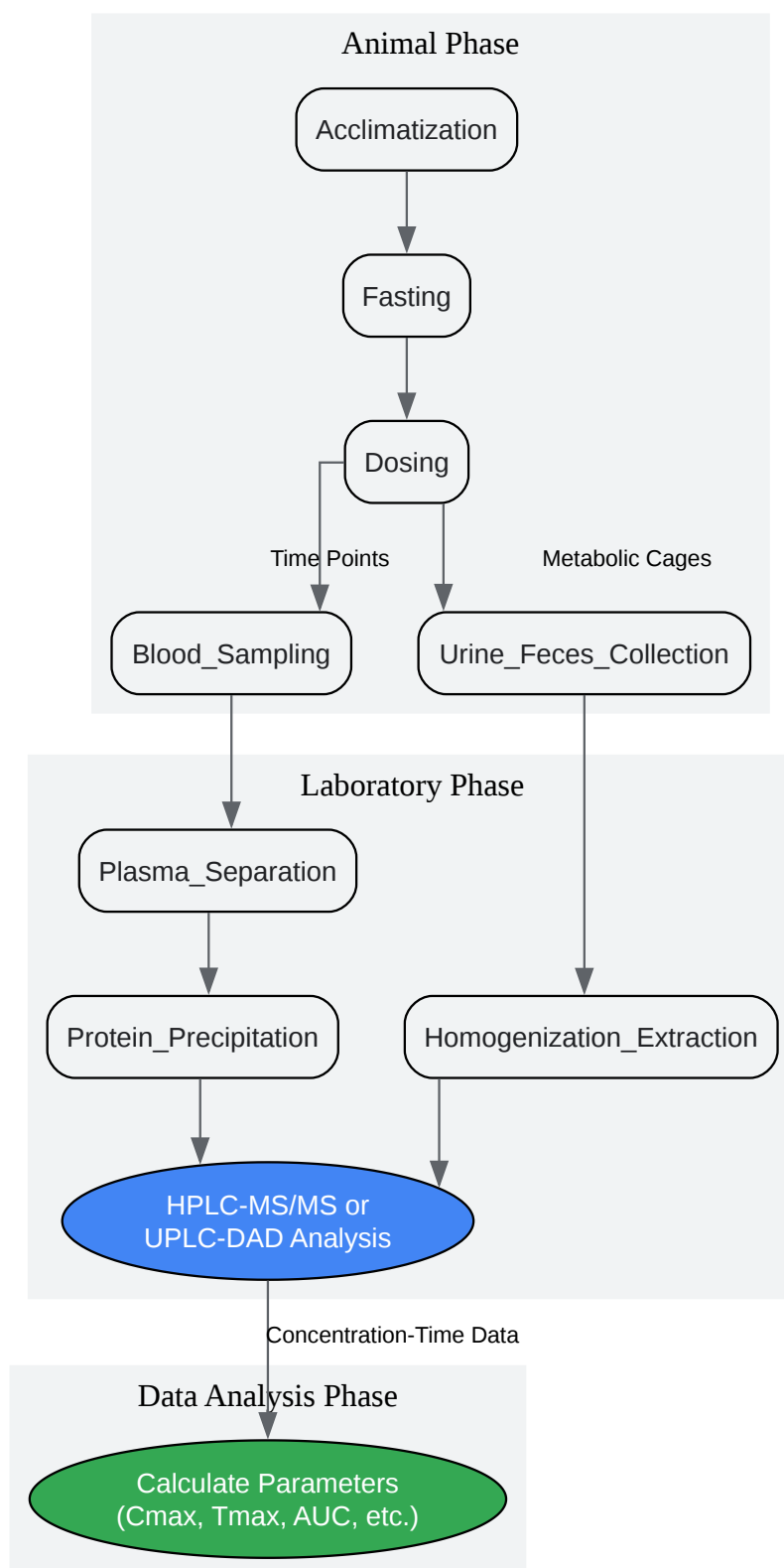
- Sprague-Dawley rats
- **Luteolin-6-C-glucoside** (isoorientin)
- Vehicle for administration (e.g., physiological saline for i.v., 0.5% carboxymethylcellulose sodium for p.o.)
- Heparinized tubes for blood collection
- Metabolic cages for urine and feces collection
- Analytical instrumentation: HPLC-MS/MS or UPLC-DAD system[6][7]

Methodology:

- Animal Handling and Dosing:

- Acclimatize male Sprague-Dawley rats for at least one week under standard laboratory conditions.
- Fast the animals overnight before dosing, with free access to water.
- For intravenous administration, administer a single bolus dose of isoorientin solution via the tail vein.
- For oral administration, administer a single dose of isoorientin suspension by intra-gastric gavage.
- Sample Collection:
 - Collect blood samples from the jugular vein into heparinized tubes at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
 - Separate plasma by centrifugation and store at -80°C until analysis.
 - House a separate group of rats in metabolic cages for the collection of urine and feces over 72 hours.
- Sample Preparation:
 - For plasma samples, perform protein precipitation using a suitable solvent like methanol.
 - Centrifuge the mixture and collect the supernatant for analysis.
 - For urine and feces, homogenize and extract the compounds using an appropriate solvent system.
- Analytical Method:
 - Develop and validate a sensitive and specific analytical method, such as HPLC-MS/MS or UPLC-DAD, for the quantification of isoorientin and its metabolites in plasma, urine, and feces.^{[6][7]}
 - Use an appropriate internal standard for accurate quantification.

- Pharmacokinetic Analysis:
 - Calculate pharmacokinetic parameters (e.g., C_{max}, T_{max}, t_{1/2}, AUC) using non-compartmental analysis with software like DAS (Drug and Statistics).



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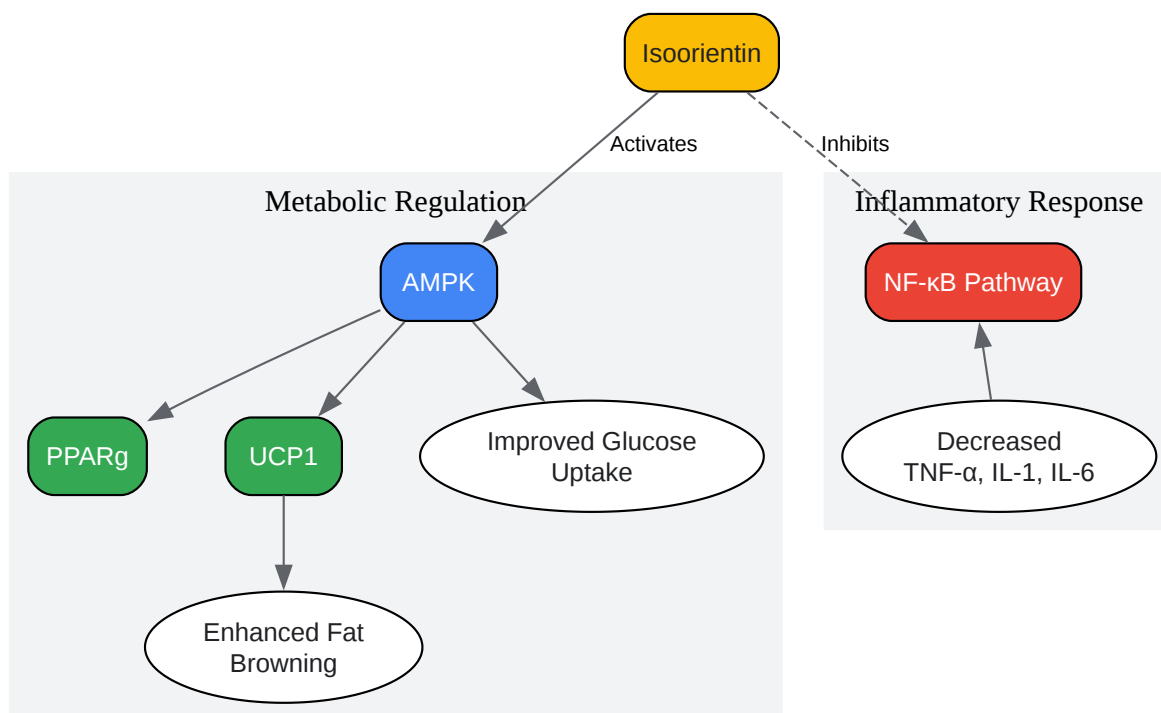
Workflow for a typical in vivo pharmacokinetic study.

Modulated Signaling Pathways

The biological effects of isoorientin are mediated through its interaction with various cellular signaling pathways, primarily those involved in inflammation and metabolism. While much of the detailed mechanistic work has focused on its aglycone, luteolin, studies on isoorientin are beginning to elucidate its specific molecular targets.

In the context of metabolic regulation, isoorientin has been shown to activate 5' AMP-activated protein kinase (AMPK) in adipocytes.[8] AMPK is a central regulator of energy homeostasis. Activation of AMPK can lead to improved glucose uptake and modulation of genes involved in energy metabolism and fat browning, such as peroxisome proliferator-activated receptor gamma (PPAR γ) and uncoupling protein 1 (UCP1).[8]

Isoorientin also exerts significant anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines like TNF- α , IL-1, and IL-6.[9] This suggests an interaction with inflammatory signaling cascades, likely involving pathways such as NF- κ B, which is a key regulator of inflammatory gene expression.



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Signaling pathways potentially modulated by isoorientin.

Conclusion

The in vivo metabolism of **Luteolin-6-C-glucoside** is characterized by extensive first-pass metabolism, leading to low oral bioavailability of the parent compound. The primary metabolites identified are sulfate and glucuronide conjugates. Understanding these metabolic pathways and the resulting pharmacokinetic profile is crucial for the rational design of future preclinical and clinical studies. The ability of isoorientin to modulate key signaling pathways like AMPK underscores its therapeutic potential in metabolic and inflammatory disorders. Further research is warranted to fully elucidate the biological activities of its major metabolites and to explore strategies to enhance its bioavailability.

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